molecular formula C6H7N3S B13981252 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine CAS No. 591749-68-7

2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine

Cat. No.: B13981252
CAS No.: 591749-68-7
M. Wt: 153.21 g/mol
InChI Key: OJHAKIIRQNFSHB-UHFFFAOYSA-N
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Description

2H,6H-[1,3]Thiazino[3,4-d][1,2,4]triazine is a sophisticated fused heterocyclic compound designed for advanced chemical and pharmaceutical research. This structure combines a 1,3-thiazine ring with a 1,2,4-triazine, creating a versatile scaffold for developing new biologically active molecules. Nitrogen- and sulfur-containing heterocycles like this are of significant interest in medicinal chemistry due to their widespread presence in natural products and pharmacologically active substances . The synthesis of novel fused systems such as this one is a key area in drug discovery, as it allows researchers to explore new chemical space and identify compounds with unique therapeutic profiles . Analogous fused heterocyclic systems incorporating thiazine and triazine motifs have been investigated for their diverse biological activities. Related structures have shown promise as antitumor agents, with some demonstrating high antiproliferative effects against various human cancer cell lines . Furthermore, similar compounds have been studied for their potential as antimicrobial and antiviral agents, fungicides, and insecticides . This compound is provided For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical as a key intermediate for further cyclization reactions or as a core building block for constructing more complex molecular architectures in the search for new drug candidates and functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

591749-68-7

Molecular Formula

C6H7N3S

Molecular Weight

153.21 g/mol

IUPAC Name

2,6-dihydro-[1,3]thiazino[3,4-d][1,2,4]triazine

InChI

InChI=1S/C6H7N3S/c1-2-10-5-9-4-8-7-3-6(1)9/h1-4,7H,5H2

InChI Key

OJHAKIIRQNFSHB-UHFFFAOYSA-N

Canonical SMILES

C1N2C=NNC=C2C=CS1

Origin of Product

United States

Nomenclature, Structural Context, and Isomeric Considerations of 2h,6h 1 2 Thiazino 3,4 D 1 3 4 Triazine

Systematic IUPAC Naming Conventions for Fused Thiazino-Triazine Systems

The nomenclature of fused heterocyclic systems is governed by a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). acdlabs.comscribd.com The naming process for a fused system like 2H,6H- acdlabs.comyoutube.comThiazino[3,4-d] acdlabs.comscribd.comqmul.ac.uktriazine involves identifying a base component and an attached component. youtube.com

For the thiazino-triazine system, the triazine ring is generally selected as the base component due to the greater number of heteroatoms. uomustansiriyah.edu.iq The thiazine (B8601807) ring is then considered the attached component and is named as a prefix, which is "thiazino". qmul.ac.uk The name of the attached component is formed by changing the "-ine" ending of the heterocycle's name to "-ino".

The fusion between the two rings is denoted by letters and numbers in square brackets. The bonds of the base component (the triazine ring) are lettered in alphabetical order (a, b, c, etc.), starting from the bond between atoms 1 and 2. dspmuranchi.ac.in The atoms of the attached component (the thiazine ring) are numbered. The fusion is indicated by the numbers of the atoms in the attached component that are shared with the base component, followed by the letter of the bond in the base component. In this case, the designation "[3,4-d]" indicates that the fusion occurs at the 'd' bond of the triazine ring (between N-4 and C-5) and involves atoms 3 and 4 of the thiazine ring.

The "2H,6H-" prefix indicates the presence of saturated atoms ("indicated hydrogen") at positions 2 and 6 of the fused ring system. The numbering of the entire fused system follows specific IUPAC rules, which aim to give the heteroatoms the lowest possible locants.

The parent heterocycles that constitute this fused system are acdlabs.comyoutube.comthiazine and acdlabs.comscribd.comqmul.ac.uktriazine. wikipedia.orgnih.gov

Positional and Skeletal Isomerism within the Thiazino[3,4-d]acdlabs.comscribd.comqmul.ac.uktriazine Framework

Isomerism is a key feature in organic chemistry, and fused heterocyclic systems like thiazino-triazines can exhibit both positional and skeletal isomerism.

Positional Isomerism arises from different arrangements of the fusion between the two heterocyclic rings. For the fusion of a acdlabs.comyoutube.comthiazine and a acdlabs.comscribd.comqmul.ac.uktriazine ring, several positional isomers are possible. The specific designation "[3,4-d]" in the subject compound defines one such arrangement. Other possible points of fusion on the acdlabs.comscribd.comqmul.ac.uktriazine ring could lead to different isomers, for example, fusion at the 'b' bond would result in a acdlabs.comyoutube.comthiazino[3,2-b] acdlabs.comscribd.comqmul.ac.uktriazine system.

Skeletal Isomerism in this context refers to isomers that have the same thiazino-triazine fused core but differ in the arrangement of the heteroatoms within the rings themselves. The parent heterocycles, thiazine and triazine, have their own isomers. wikipedia.orgwikipedia.org For instance, thiazine exists as acdlabs.comscribd.com-, acdlabs.comyoutube.com-, and acdlabs.comqmul.ac.ukthiazine. wikipedia.org Similarly, triazine has three isomers: acdlabs.comyoutube.comscribd.com-, acdlabs.comscribd.comqmul.ac.uk-, and acdlabs.comyoutube.comacdlabs.comtriazine. wikipedia.org

By combining different isomers of the parent heterocycles, a wide array of skeletal isomers of the fused system can be conceptualized. For example, fusing a acdlabs.comqmul.ac.ukthiazine ring with a acdlabs.comyoutube.comacdlabs.comtriazine ring would result in a fundamentally different molecular structure with distinct chemical properties.

A table of potential skeletal isomers is presented below:

Thiazine IsomerTriazine IsomerPotential Fused System
acdlabs.comyoutube.comThiazine acdlabs.comscribd.comqmul.ac.ukTriazine acdlabs.comyoutube.comThiazino[x,y-z] acdlabs.comscribd.comqmul.ac.uktriazine (e.g., the title compound)
acdlabs.comyoutube.comThiazine acdlabs.comyoutube.comacdlabs.comTriazine acdlabs.comyoutube.comThiazino[x,y-z] acdlabs.comyoutube.comacdlabs.comtriazine
acdlabs.comqmul.ac.ukThiazine acdlabs.comscribd.comqmul.ac.ukTriazine acdlabs.comqmul.ac.ukThiazino[x,y-z] acdlabs.comscribd.comqmul.ac.uktriazine
acdlabs.comqmul.ac.ukThiazine acdlabs.comyoutube.comacdlabs.comTriazine acdlabs.comqmul.ac.ukThiazino[x,y-z] acdlabs.comyoutube.comacdlabs.comtriazine

Stereochemical Aspects and Chiral Centers in 2H,6H-acdlabs.comyoutube.comThiazino[3,4-d]acdlabs.comscribd.comqmul.ac.uktriazine

Stereochemistry is crucial in determining the three-dimensional arrangement of atoms in a molecule, which can significantly influence its biological activity and physical properties. The presence of chiral centers is a key aspect of stereochemistry. vedantu.com A chiral center is typically a carbon atom that is bonded to four different groups. vedantu.com

The designation "2H,6H-" in the name of the compound indicates that the carbon atoms at positions 2 and 6 are saturated (sp3 hybridized). These saturated centers in the bicyclic framework are potential chiral centers. wikipedia.org To determine if these positions are indeed chiral, one must analyze the four substituents attached to each.

In the 2H,6H- acdlabs.comyoutube.comThiazino[3,4-d] acdlabs.comscribd.comqmul.ac.uktriazine structure, the atom at position 6 is a carbon atom within the thiazine ring. Its four attachments would be:

A hydrogen atom (implied, not shown in the name unless for specific stereoisomer designation).

The adjacent sulfur atom within the thiazine ring.

The adjacent nitrogen atom at the bridgehead.

The adjacent methylene (B1212753) group (CH2) at position 7.

Similarly, the atom at position 2 is a carbon atom in the triazine ring. Its four attachments would be:

A hydrogen atom.

The adjacent nitrogen atom within the triazine ring.

The other adjacent nitrogen atom within the triazine ring.

The adjacent carbon atom at the bridgehead.

A thorough analysis of the connectivity of the entire fused ring system is necessary to confirm if the four groups attached to C2 and C6 are indeed different. Given the asymmetry of the fused heterocyclic system, it is highly probable that both C2 and C6 are chiral centers. The presence of two chiral centers would imply the possibility of up to four stereoisomers (two pairs of enantiomers), which would be diastereomers of each other. The actual number of stable stereoisomers may be influenced by the conformational rigidity of the fused ring system.

Synthetic Methodologies for 2h,6h 1 2 Thiazino 3,4 D 1 3 4 Triazine and Its Derivatives

Cyclocondensation and Ring-Closure Reactions for Core Structure Formation

Cyclocondensation and intramolecular ring-closure reactions are fundamental strategies for the formation of the bicyclic 2H,6H- beilstein-journals.orgnih.govThiazino[3,4-d] beilstein-journals.orgnih.govresearchgate.nettriazine core. These methods typically involve the sequential or concerted formation of the thiazine (B8601807) and triazine rings from acyclic or partially cyclized precursors.

A common approach begins with a substituted triazine bearing a suitable functional group that can react with a three-carbon synthon containing a thiol group. For instance, the reaction of 4-amino-3-mercapto-1,2,4-triazinone derivatives with bifunctional reagents like phenacyl halides can lead to S-alkylated intermediates. researchgate.net Subsequent intramolecular cyclization of these intermediates, often promoted by a dehydrating agent or heat, can facilitate the closure of the thiazine ring, yielding the fused system. The regioselectivity of the cyclization is a critical aspect of this approach, dictating the final arrangement of the fused rings. beilstein-journals.org

Another strategy involves building the triazine ring onto a pre-existing thiazine structure. This can be achieved by reacting a thiazine derivative containing a hydrazine (B178648) or a similar nitrogen-rich functional group with a carbonyl compound or its equivalent, followed by oxidative cyclization to form the triazine ring. The choice of reactants and reaction conditions is crucial for controlling the reaction pathway and achieving the desired product. nih.gov

Electrophilic Heterocyclization Approaches to Fused Thiazino-Triazinium Systems

Electrophilic heterocyclization provides a powerful method for constructing fused thiazino-triazinium systems. This approach typically involves the intramolecular cyclization of a substrate containing a nucleophilic heteroatom (sulfur or nitrogen) and an electrophilic center, often an activated double or triple bond.

One illustrative pathway involves the reaction of a triazinethione with a molecule containing an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). The initial Michael addition of the sulfur atom to the alkyne generates an intermediate that can undergo a subsequent intramolecular cyclization. beilstein-journals.org The regioselectivity of this cyclization, which determines whether a thiazolo[3,2-b] or a thiazolo[2,3-c] fused system is formed, is a key consideration. beilstein-journals.org While this example leads to a five-membered thiazole (B1198619) ring, similar principles can be applied with appropriate synthons to form the six-membered thiazine ring.

Base-Induced Rearrangement Strategies for Thiazino-Triazine Skeletons

Skeletal rearrangements induced by basic conditions offer a sophisticated route to novel heterocyclic systems, including the expansion of a smaller ring to form the thiazine core of the thiazino-triazine skeleton. beilstein-journals.orgnih.gov This strategy is particularly useful for synthesizing derivatives that may be difficult to access through direct cyclization methods.

A notable example is the base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] beilstein-journals.orgnih.govresearchgate.nettriazines. beilstein-journals.orgnih.gov Treatment of these compounds with a base such as potassium hydroxide (B78521) in methanol (B129727) can trigger a cascade sequence involving hydrolysis and a skeletal rearrangement. beilstein-journals.orgresearchgate.net This process can lead to the expansion of the thiazolidine (B150603) ring into a thiazine ring, thereby forming the desired imidazo[4,5-e] beilstein-journals.orgnih.govthiazino[2,3-c] beilstein-journals.orgnih.govresearchgate.nettriazine system. beilstein-journals.orgnih.govnih.gov The reaction proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov The specific substituents on the starting material can influence the course of the rearrangement and the final product obtained. beilstein-journals.orgresearchgate.net

Starting MaterialBaseProductYield (%)Reference
Imidazo[4,5-e]thiazolo[2,3-c] beilstein-journals.orgnih.govresearchgate.nettriazin-7(8H)-ylidene)acetic acid estersKOH in MethanolImidazo[4,5-e] beilstein-journals.orgnih.govthiazino[2,3-c] beilstein-journals.orgnih.govresearchgate.nettriazines47-96 beilstein-journals.org
Ethyl 1,3-diethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-e]thiazolo[3,2-b] beilstein-journals.orgnih.govresearchgate.nettriazin-6-ylidene)acetateAqueous KOH in MethanolMethyl 1,3-diethyl-2,9-dioxo-2,3,8,9-tetrahydro-1H-imidazo[4,5-e] beilstein-journals.orgnih.govthiazino[2,3-c] beilstein-journals.orgnih.govresearchgate.nettriazine-7-carboxylate66 beilstein-journals.org

Alkylation and Arylation Reactions in Thiazino-Triazine Synthesis

Modification of the core thiazino-triazine skeleton through alkylation and arylation reactions is a key strategy for generating chemical diversity and fine-tuning the properties of these compounds. These reactions typically involve the introduction of alkyl or aryl groups at specific nitrogen or carbon atoms of the heterocyclic system.

For instance, the nitrogen atoms within the triazine ring can be alkylated using various alkylating agents such as alkyl halides or sulfates. researchgate.net The regioselectivity of these reactions is often dependent on the specific structure of the thiazino-triazine derivative and the reaction conditions employed. Similarly, photoinduced methods have been developed for the arylation and alkylation of 1,2,4-triazine-3,5(2H,4H)-diones, offering an eco-friendly approach for creating C-C bonds. rsc.orgnih.gov Such reactions can be powered by sunlight and have been shown to be applicable for large-scale synthesis. rsc.org

Furthermore, functional groups on the thiazino-triazine core can be used as handles for introducing more complex substituents. For example, a thiol group can be alkylated to introduce a variety of side chains, which can be important for modulating biological activity. nih.gov

Multi-Component Reactions (MCRs) for Diversified Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical approach to constructing complex heterocyclic systems like thiazino-triazines. mdpi.com These reactions allow for the rapid generation of diverse libraries of compounds from simple starting materials.

One example of an MCR that could be adapted for the synthesis of thiazino-triazine derivatives is the reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and a suitable third component containing both an acidic proton and an internal nucleophile. mdpi.com By carefully selecting a triazine-based third component, it is conceivable that this methodology could be used to construct the fused thiazino-triazine ring system in a single step. Another relevant MCR involves the reaction of in situ-generated 1-azadienes with carbon disulfide to form 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.govmdpi.com This reaction provides a one-step protocol to a class of compounds that could serve as versatile intermediates for further elaboration into fused thiazino-triazine structures.

Reactant 1Reactant 2Reactant 3Product TypeReference
IsocyanideDialkyl acetylenedicarboxylate2-Amino-4H-1,3-thiazin-4-one4-Oxo-4,6-dihydropyrimido[2,1-b] beilstein-journals.orgnih.govthiazine-6,7-dicarboxylate mdpi.com
AldehydeNitrileCarbon Disulfide3,6-Dihydro-2H-1,3-thiazine-2-thione nih.govmdpi.com

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This includes the use of sustainable solvents, catalysts, and energy sources.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. chim.itresearchgate.net The synthesis of 1,3,5-triazine (B166579) derivatives has been successfully achieved using microwave irradiation, sometimes under solvent-free conditions. chim.it This methodology could be extended to the synthesis of fused systems like thiazino-triazines.

Ultrasound-assisted synthesis, or sonochemistry, is another green approach that has been used to prepare 1,3,5-triazine derivatives in aqueous media, significantly reducing the need for organic solvents. nih.govmdpi.com The use of phase-transfer catalysts in combination with microwave or ultrasound irradiation can further enhance the efficiency and sustainability of these synthetic protocols. mdpi.com These green methods offer promising avenues for the environmentally friendly production of 2H,6H- beilstein-journals.orgnih.govThiazino[3,4-d] beilstein-journals.orgnih.govresearchgate.nettriazine and its derivatives. nih.gov

Green MethodKey FeatureApplication ExampleReference
Microwave IrradiationRapid heating, shorter reaction times, often solvent-free.Synthesis of symmetrical and unsymmetrical 1,3,5-triazines. chim.itresearchgate.net
SonochemistryUse of aqueous media, reduced organic solvent use.Synthesis of 1,3,5-triazine derivatives in water. nih.govmdpi.com
Phase-Transfer CatalysisFacilitates reactions between immiscible phases, enhancing efficiency.Used with microwave synthesis of 1,3,5-triazines. mdpi.com

Chemical Reactivity and Derivatization of 2h,6h 1 2 Thiazino 3,4 D 1 3 4 Triazine

Nucleophilic and Electrophilic Reactivity Profiles of the Fused System

There is currently no specific experimental or theoretical data detailing the nucleophilic and electrophilic reactivity profiles of the 2H,6H- nih.govnih.govThiazino[3,4-D] nih.govresearchgate.netnih.govtriazine core. General assumptions can be made based on the electron-deficient nature of the 1,2,4-triazine (B1199460) ring and the presence of sulfur and nitrogen heteroatoms in the 1,3-thiazine portion.

The 1,2,4-triazine ring is known to be electron-deficient and susceptible to nucleophilic attack. This reactivity can be influenced by the presence of substituents on the ring. In the context of the fused system, the thiazine (B8601807) ring's electron-donating or withdrawing properties would modulate the reactivity of the triazine moiety.

Skeletal Rearrangements and Ring Expansion/Contraction Phenomena

The scientific literature does not currently contain reports of skeletal rearrangements, ring expansions, or ring contractions specifically involving the 2H,6H- nih.govnih.govThiazino[3,4-D] nih.govresearchgate.netnih.govtriazine ring system. While such phenomena are documented for other fused triazine systems, extrapolation to this specific scaffold would be speculative without dedicated research.

Regioselective and Stereoselective Functionalization Strategies

No regioselective or stereoselective functionalization strategies have been specifically developed or reported for the 2H,6H- nih.govnih.govThiazino[3,4-D] nih.govresearchgate.netnih.govtriazine molecule. The development of such strategies would require a foundational understanding of the intrinsic reactivity of the different positions on the fused ring system, which is currently lacking.

Post-Synthetic Modification and Late-Stage Derivatization

The absence of foundational synthetic and reactivity studies for 2H,6H- nih.govnih.govThiazino[3,4-D] nih.govresearchgate.netnih.govtriazine means that there are no documented examples of its post-synthetic modification or late-stage derivatization. Such studies are typically built upon a well-established understanding of the parent scaffold's chemical behavior.

Theoretical and Computational Investigations of 2h,6h 1 2 Thiazino 3,4 D 1 3 4 Triazine

Biological Activity Profiling: in Vitro and Mechanistic Studies

In Vitro Antimicrobial Activity (Bacterial, Fungal, Viral)

The 1,2,4-triazine (B1199460) nucleus is a key component in compounds exhibiting significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazine possess promising antibacterial activity against a range of pathogens. For instance, newly synthesized 1,2,4-triazine derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com The presence of the 1,2,4-triazine ring is considered a key factor in enhancing this antibacterial activity. biointerfaceresearch.com

Similarly, various substituted s-triazine derivatives have been screened for their antibacterial and antifungal potential. Certain analogues have shown promising activity against pathogenic bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values in the range of 6.25-25 µg/mL. researchgate.net Thiazole-1,3,5-triazine hybrids have also been investigated, showing activity against protozoal pathogens like P. falciparum. nih.gov Furthermore, the broader class of thiazine (B8601807) derivatives has been evaluated for potent antimicrobial effects, with some studies indicating that thiazine derivatives show more potent activity compared to corresponding oxazine (B8389632) derivatives. amazonaws.com

Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazine Derivatives

Compound/Class Tested Organisms Activity Metric (e.g., MIC) Reference
3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazin-5(2H)-one E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis Significant inhibition zones and high MIC values biointerfaceresearch.com
Substituted s-Triazines Various Gram-positive and Gram-negative bacteria and fungi MIC values ranging from 6.25-25 µg/mL researchgate.net

In Vitro Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

The 1,2,4-triazine scaffold is a prominent feature in many compounds designed for anticancer applications. jmchemsci.comnih.gov Fused heterocyclic systems containing the 1,2,4-triazine ring have shown potent antiproliferative activity. For example, derivatives of nih.govbiointerfaceresearch.comresearchgate.nettriazino[4,3-a]indole have been found to inhibit the growth of a wide range of human cancer cell lines at micromolar concentrations. researchgate.net Similarly, novel pyrido[4,3-e] nih.govbiointerfaceresearch.comresearchgate.nettriazino[3,2-c] nih.govbiointerfaceresearch.comresearchgate.netthiadiazine 6,6-dioxides exhibited moderate to strong cytotoxic activity against human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical), with IC50 values in the low micromolar range (9–57 μM) for the most active compounds. mdpi.com

Derivatives of pyrazolo[4,3-e] nih.govbiointerfaceresearch.comresearchgate.nettriazine have also been extensively studied, showing strong cytotoxic activity against breast cancer cells (MCF-7 and MDA-MB-231) that is more potent than the reference drug cisplatin, while exhibiting lower toxicity to normal breast cells. nih.gov Furthermore, 1,3,5-triazine (B166579) derivatives have been synthesized and screened, with some compounds showing potent anti-proliferative activity against MCF-7 and HCT-116 cells with IC50 values as low as 3.29 µM. mdpi.com The nature of the substituents on the triazine ring has been shown to significantly influence the biological activity. mdpi.com

Table 2: Antiproliferative Activity of Selected Triazine and Thiazine-Related Fused Systems

Compound Class Cancer Cell Line(s) Activity Metric (IC50 / GI50) Reference
Pyrido[4,3-e] nih.govbiointerfaceresearch.comresearchgate.nettriazino[3,2-c] nih.govbiointerfaceresearch.comresearchgate.netthiadiazine 6,6-dioxides HCT-116, MCF-7, HeLa IC50 = 9–57 µM mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbiointerfaceresearch.comresearchgate.nettriazine sulphonamides MCF-7, MDA-MB-231 Stronger cytotoxicity than cisplatin nih.gov
1,3,5-Triazine Schiff Base Derivatives MCF-7, HCT-116 IC50 = 3.29–11.35 µM (MCF-7) mdpi.com
2-Amino-6H-1,3,4-thiadiazin-3-ium bromides Four cancer cell lines GI50 = 38 nM to 66 nM rsc.org

Enzyme Inhibition and Receptor Binding Studies (e.g., Kinases, Topoisomerase)

Compounds featuring 1,2,4-triazine and related heterocyclic structures are known to be effective enzyme inhibitors. A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were synthesized and identified as potent inhibitors of D-amino acid oxidase (DAAO), with IC50 values in the double-digit nanomolar range. nih.gov These compounds act via competitive inhibition. nih.gov

In the context of cancer, s-triazine derivatives have been found to inhibit crucial enzymes like dihydrofolate reductase (DHFR), thioredoxin reductase (TrxR), PI3K, and mTOR kinases. mdpi.com Fused 1,3,4-thiadiazine derivatives have been shown to act as multitargeted inhibitors, with demonstrated inhibitory effects on EGFR, BRAFV600E, and VEGFR-2. rsc.org Additionally, hybrid molecules combining thiadiazole and benzothiazine moieties have yielded potent acetylcholinesterase (AChE) inhibitors, with IC50 values as low as 0.025 µM, comparable to the reference drug donepezil. semanticscholar.org

Table 3: Enzyme Inhibition by Triazine and Thiazine-Related Derivatives

Compound Class Target Enzyme(s) Activity Metric (IC50 / Ki) Reference
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives D-amino acid oxidase (DAAO) IC50 = 50-70 nM; Ki = 60 nM nih.gov
1,3,5-Triazine-chalcone hybrids Dihydrofolate reductase (DHFR), Thioredoxin reductase (TrxR) IC50 = 0.0026 µM (DHFR); IC50 = 4.6 µM (TrxR) mdpi.com
2-Amino-6H-1,3,4-thiadiazin-3-ium bromides EGFR, BRAFV600E, VEGFR-2 Potent inhibition observed rsc.org

Mechanistic Investigations of Biological Action at the Molecular Level

The mechanisms underlying the biological activities of these heterocyclic compounds are diverse. The antiproliferative effects of pyrazolo[4,3-e] nih.govbiointerfaceresearch.comresearchgate.nettriazine derivatives in breast cancer cells have been linked to the induction of apoptosis. The most active compounds were shown to trigger cell death through the activation of caspases 9, 8, and 3/7. nih.gov These derivatives also suppressed the expression of the NF-κB protein and promoted the pro-apoptotic p53 and Bax proteins, while also triggering autophagy via inhibition of mTOR. nih.gov

For enzyme inhibitors, the mechanism often involves direct interaction with the active site. For example, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives act as competitive inhibitors of D-amino acid oxidase, competing with the natural substrate D-serine. nih.gov Molecular docking studies of 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives revealed that their potent inhibition of acetylcholinesterase is due to interactions, including π–π stacking and hydrogen bonding, with key amino acid residues like Trp286 and Ser293 in the enzyme's active site. semanticscholar.org

Antioxidant Activity Assessments (In Vitro)

Derivatives containing thiazine and triazine rings have frequently been evaluated for their antioxidant potential. The antioxidant properties of 2,5-substituted 6H-1,3,4-thiadiazines have been studied, demonstrating their capacity to act via electron transfer (ET) and hydrogen atom transfer (HAT) mechanisms. researchgate.net Similarly, hydrazone derivatives of 1,2,4-triazin-5-one have been screened for their ability to suppress oxidative stress, with some compounds showing activity twice that of the standard antioxidant, ascorbic acid. researchgate.net

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. jocpr.com Phenolic thiazoles, which combine the thiazole (B1198619) ring with antioxidant phenol (B47542) groups, have shown remarkable radical scavenging and antioxidant properties. nih.gov Hybrid compounds, such as those with a 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one core, have also exhibited significant antioxidant effects in addition to their enzyme-inhibiting activities. semanticscholar.org The evaluation of antioxidant capacity is often performed using multiple assays, including DPPH, ABTS, and ferric reducing antioxidant power (FRAP), to provide a comprehensive profile. mdpi.com

Table 4: In Vitro Antioxidant Activity of Thiazine and Triazine-Related Compounds

Compound Class Assay Method(s) Key Findings Reference
2,5-Substituted 6H-1,3,4-thiadiazines Potentiometric methods (ET and HAT mechanisms) Demonstrated significant antioxidant capacity researchgate.net
Hydrazinyl-1,2,4-triazin-5-ones Oxidative stress suppression assays Some derivatives twice as active as ascorbic acid researchgate.net
Phenolic Thiazoles DPPH, ABTS, FRAP Strong radical scavenging and antioxidant potential nih.gov
2H-Benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives Not specified Exhibited greater antioxidant effects semanticscholar.org

Structure Activity Relationship Sar Studies of 2h,6h 1 2 Thiazino 3,4 D 1 3 4 Triazine Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of the 2H,6H- scilit.comnih.govThiazino[3,4-D] scilit.comresearchgate.netnih.govtriazine scaffold can be significantly modulated by the nature and position of various substituents. The electronic and steric properties of these substituents can influence the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Aromatic or heteroaromatic rings attached to the core structure can engage in π-π stacking or hydrophobic interactions within the target's binding site. The substitution pattern on these appended rings is a key determinant of activity. For instance, in a series of 1,2,4-triazolo[1,5-a] scilit.comnih.govnih.govtriazin-5,7-dione analogs, the presence and position of substituents on a 2-phenyl or 2-benzyl ring were critical for their inhibitory activity against thymidine (B127349) phosphorylase. researchgate.net

The introduction of different functional groups can have varied effects:

Electron-withdrawing groups (e.g., halogens, nitro groups) can alter the electron density of the heterocyclic system, potentially enhancing interactions with electron-rich pockets in a biological target. In some 1,2,4-triazine (B1199460) derivatives, halogen substitutions on appended aryl rings led to a decrease in activity in an atomic-size-dependent manner. nih.gov

Electron-donating groups (e.g., methoxy, amino groups) can increase the electron density and may participate in hydrogen bonding, which can be crucial for target recognition and binding.

Bulky substituents can provide steric hindrance that may either enhance selectivity by preventing off-target binding or reduce potency by impeding access to the active site.

The following table illustrates hypothetical SAR data for substituted 2H,6H- scilit.comnih.govThiazino[3,4-D] scilit.comresearchgate.netnih.govtriazine derivatives based on general principles observed in related heterocyclic systems.

Compound IDR1 SubstituentR2 SubstituentBiological Activity (IC50, µM)
A-1 HH15.2
A-2 4-ClH8.5
A-3 4-OCH3H12.1
A-4 H4-NO25.3
A-5 H4-NH218.9

Impact of Core Ring Modifications and Ring Fusion Patterns on Activity

Modifications to the thiazine (B8601807) ring, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, can influence the molecule's polarity and hydrogen bonding capacity. Similarly, saturation or unsaturation within the thiazine ring can alter its conformational flexibility, which may be important for adopting the optimal geometry for binding to a target.

The pattern of ring fusion is also a key determinant of the three-dimensional shape of the molecule. Different isomers, such as those arising from alternative fusion patterns of the thiazine and triazine rings, would present their substituents in different spatial orientations, leading to distinct biological profiles. For example, studies on triazolotriazines have shown that isomeric fused systems exhibit different biological activities. rsc.org The synthesis of various fused triazine derivatives has demonstrated that the arrangement of the fused rings is a critical factor in their potential as anticancer agents. mdpi.com

Computational SAR Modeling (QSAR) for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For novel scaffolds like 2H,6H- scilit.comnih.govThiazino[3,4-D] scilit.comresearchgate.netnih.govtriazine, QSAR can be a powerful tool for predicting the activity of unsynthesized derivatives, thereby prioritizing synthetic efforts.

A 3D-QSAR study typically involves the following steps:

Data Set Selection: A series of synthesized compounds with experimentally determined biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common substructure.

Descriptor Calculation: Various molecular descriptors, such as steric, electronic, and hydrophobic fields, are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to build a correlation model between the descriptors and the biological activity. The predictive power of the model is then rigorously validated.

For triazine derivatives, QSAR studies have successfully identified key physicochemical properties that govern their biological activity. nih.gov Such models can generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity, guiding the design of more potent analogs.

Rational Design Principles for Enhanced Biological Activity

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel 2H,6H- scilit.comnih.govThiazino[3,4-D] scilit.comresearchgate.netnih.govtriazine derivatives with improved biological profiles. The goal of rational design is to introduce specific structural modifications that are predicted to enhance the desired activity and selectivity while minimizing potential off-target effects.

Key principles for the rational design of these compounds include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic properties. For example, a carboxylic acid group could be replaced with a tetrazole ring to maintain acidic character while potentially improving metabolic stability.

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking studies can be employed to predict the binding mode of the 2H,6H- scilit.comnih.govThiazino[3,4-D] scilit.comresearchgate.netnih.govtriazine derivatives. This allows for the design of modifications that optimize interactions with key residues in the binding site.

Scaffold Hopping: This involves replacing the core scaffold with a structurally different one that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved drug-like properties.

Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then linked together or grown to create a more potent lead compound based on the 2H,6H- scilit.comnih.govThiazino[3,4-D] scilit.comresearchgate.netnih.govtriazine scaffold.

By systematically applying these principles, medicinal chemists can navigate the chemical space around the 2H,6H- scilit.comnih.govThiazino[3,4-D] scilit.comresearchgate.netnih.govtriazine core to develop new therapeutic candidates with optimized efficacy and safety profiles.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways to Undiscovered Derivatives

The future synthesis of novel 2H,6H- tandfonline.comuomustansiriyah.edu.iqThiazino[3,4-D] tandfonline.compharmacophorejournal.commdpi.comtriazine derivatives will likely focus on developing more efficient, diverse, and environmentally benign methodologies. Current approaches to analogous fused heterocyclic systems often involve multi-step reactions, which can be expanded upon and refined. mdpi.com

Key areas for future exploration include:

Combinatorial Synthesis: Leveraging the reactivity of precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), researchers can employ combinatorial approaches to generate large libraries of derivatives. core.ac.ukmdpi.com By systematically reacting the triazine core with various nucleophiles before or after the thiazine (B8601807) ring formation, a diverse range of functional groups can be introduced to probe structure-activity relationships. nih.gov

Green Chemistry Approaches: There is a growing emphasis on sustainable synthetic methods. nih.gov Future research should investigate microwave-assisted and ultrasound-assisted syntheses, which can reduce reaction times, improve yields, and minimize the use of hazardous solvents. nih.gov

Cascade and Domino Reactions: Designing elegant one-pot syntheses where multiple bonds are formed in a single sequence (cascade reactions) can significantly improve efficiency. For instance, a Michael-type addition followed by intramolecular cyclization has been used for similar systems and could be adapted for the target scaffold. researchgate.net

Novel Cyclization Strategies: Exploring new ways to form the fused ring system is a primary avenue for innovation. This could involve investigating unconventional starting materials or employing novel catalysts to drive cyclization reactions that form the core thiazino-triazine structure. airo.co.in

Table 1: Potential Synthetic Strategies for Novel Derivatives

Synthetic Strategy Description Potential Application to Target Compound Relevant Findings for Analogous Systems
Nucleophilic Aromatic Substitution Stepwise substitution on a triazine precursor (e.g., cyanuric chloride) with various nucleophiles. core.ac.uk Creation of di- or tri-substituted derivatives by functionalizing the triazine ring prior to thiazine fusion. Widely used for creating diverse libraries of s-triazine compounds with varied biological activities. mdpi.comnih.gov
Condensation Reactions Reaction of a 1,2-dicarbonyl compound with an amidrazone to form a 1,2,4-triazine (B1199460) ring. globalresearchonline.net Could be adapted as a key step in building the triazine portion of the fused system from functionalized thiazine precursors. A fundamental method for the synthesis of asymmetrical triazines. globalresearchonline.net
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction rates and improve yields. nih.gov Development of rapid and efficient protocols for cyclization and functionalization steps. Proven effective for synthesizing fluoro, chloro 2-substituted benzimidazole (B57391) thiazine derivatives. nih.govresearchgate.net
Base-Induced Rearrangement Utilizing a base to induce a cascade sequence of hydrolysis and skeletal rearrangement to form a new fused system. researchgate.net Could potentially be used to transform a related isomeric system into the desired 2H,6H- tandfonline.comuomustansiriyah.edu.iqThiazino[3,4-D] tandfonline.compharmacophorejournal.commdpi.comtriazine scaffold. Successfully used to synthesize imidazo[4,5-e] tandfonline.comuomustansiriyah.edu.iqthiazino[2,3-c] tandfonline.compharmacophorejournal.commdpi.comtriazine derivatives. researchgate.net

Comprehensive Mechanistic Understanding of Biological Activities

Derivatives of both thiazine and triazine are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.compharmacophorejournal.comnih.govglobalresearchonline.net A critical future direction is to move beyond preliminary screening and develop a deep mechanistic understanding of how 2H,6H- tandfonline.comuomustansiriyah.edu.iqThiazino[3,4-D] tandfonline.compharmacophorejournal.commdpi.comtriazine derivatives exert their biological effects.

Future research in this area should focus on:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact is paramount. For instance, related triazine derivatives have been shown to inhibit enzymes like tyrosine kinases and DNA topoisomerase IIα, which are critical in cancer progression. nih.govmdpi.com Future studies should screen for such interactions.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of derivatives with systematic structural modifications, researchers can elucidate the SAR. This involves identifying which functional groups and structural features are essential for potency and selectivity, which can guide the design of more effective compounds. nih.govnih.gov

Cellular Pathway Analysis: Investigating the downstream effects of compound-target interaction is crucial. This includes studying impacts on cell signaling pathways, cell cycle progression, and the induction of apoptosis (programmed cell death), which are common mechanisms for anticancer agents. nih.govnih.gov

Elucidation of Antimicrobial Mechanisms: For derivatives showing antimicrobial activity, research should aim to understand their mechanism of action. This could involve investigating their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis in pathogens. nih.gov

Table 2: Potential Biological Activities and Research Targets

Potential Activity Known Targets for Analogues Future Research Focus for Target Compound
Anticancer DNA Topoisomerase IIα, Tyrosine Kinases, PI3Kγ, AMPK. nih.govmdpi.com Screening for inhibitory activity against key oncogenic enzymes; studying effects on cell proliferation and apoptosis in cancer cell lines. mdpi.comnih.gov
Antimicrobial Fungal ergosterol (B1671047) synthesis, Bacterial cell wall synthesis. nih.govnih.gov Evaluating activity against a panel of pathogenic bacteria and fungi; investigating mechanisms of membrane disruption or enzyme inhibition. nih.gov
Anti-inflammatory Cyclooxygenase (COX) enzymes, cytokine production pathways. tandfonline.comnanobioletters.com In vivo studies using models of inflammation (e.g., carrageenan-induced paw edema); measuring inhibition of inflammatory mediators. biointerfaceresearch.com
Antiviral Viral replication enzymes, viral entry mechanisms. nih.govijtra.com Screening against a range of viruses, including influenza and herpes simplex virus; studying the inhibition of viral life cycle stages. ijtra.com

Development of Advanced Spectroscopic and Analytical Techniques for Characterization

The unambiguous characterization of novel, complex heterocyclic systems is fundamental to all subsequent research. While standard techniques such as FT-IR, 1D-NMR (¹H and ¹³C), and mass spectrometry are routine, future work will benefit from the application of more advanced methods to confirm the constitution and stereochemistry of new 2H,6H- tandfonline.comuomustansiriyah.edu.iqThiazino[3,4-D] tandfonline.compharmacophorejournal.commdpi.comtriazine derivatives. uomustansiriyah.edu.iqresearchgate.net

Key techniques for future application include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HMBC, and ROESY are powerful tools for confirming the connectivity and spatial relationships of atoms within complex fused rings, which is essential for verifying the novel heterocyclic structure. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including absolute stereochemistry. This technique will be invaluable for validating the structure of new derivatives and for studying their interactions with biological macromolecules.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental composition and confirming the identity of synthesized compounds.

Chiral Chromatography: For derivatives that are chiral, the development of analytical and preparative chiral separation methods will be necessary to isolate individual enantiomers and evaluate their biological activities separately.

Integration with Materials Science for Functional Applications

Beyond biological applications, the unique electronic and structural properties of fused nitrogen- and sulfur-containing heterocycles offer opportunities in materials science. The 1,3,5-triazine (B166579) ring, in particular, is a component in various functional organic materials. rsc.org Future research should explore the potential of the 2H,6H- tandfonline.comuomustansiriyah.edu.iqThiazino[3,4-D] tandfonline.compharmacophorejournal.commdpi.comtriazine scaffold in this domain.

Potential applications to be investigated:

Organic Electronics: Triazine derivatives have been investigated as components for photo- and electroluminescent materials, including organic light-emitting diodes (OLEDs). rsc.org The rigid, electron-deficient nature of the thiazino-triazine core could be exploited to create novel organic semiconductors or host materials for phosphorescent emitters.

Nonlinear Optical (NLO) Materials: The asymmetric charge distribution in suitably substituted derivatives could lead to materials with significant NLO properties, which are useful in telecommunications and optical computing. rsc.org

Corrosion Inhibitors: Organic molecules containing nitrogen and sulfur atoms are often effective corrosion inhibitors for metals. nih.gov The thiazino-triazine scaffold, with its multiple heteroatoms, could form a protective film on metal surfaces, and its efficacy could be tested in acidic environments. nih.gov

Specialty Polymers and Flame Retardants: Triazine derivatives are known for their thermal stability and are used to create flame-retardant materials. rsc.org Polymers incorporating the 2H,6H- tandfonline.comuomustansiriyah.edu.iqThiazino[3,4-D] tandfonline.compharmacophorejournal.commdpi.comtriazine unit could be synthesized to explore their thermal properties and potential as inherently flame-retardant plastics or phase change materials. rsc.org

Computational Chemistry in Predictive Design and Hypothesis Generation

Computational chemistry is an indispensable tool for accelerating the discovery and development process. Its application can guide synthetic efforts, explain experimental observations, and generate new hypotheses.

Future computational studies on 2H,6H- tandfonline.comuomustansiriyah.edu.iqThiazino[3,4-D] tandfonline.compharmacophorejournal.commdpi.comtriazine should include:

Molecular Docking: This technique can be used to predict the binding modes and affinities of novel derivatives to the active sites of biological targets, helping to prioritize which compounds to synthesize and test. uomustansiriyah.edu.iqresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of a ligand-protein complex over time, providing deeper insight into the nature of the molecular interactions predicted by docking studies. researchgate.netjchemlett.com

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. jchemlett.com These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent analogues.

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. researchgate.net This is particularly useful for understanding reaction mechanisms and for predicting the properties of derivatives for materials science applications, such as their frontier molecular orbital energies (HOMO/LUMO) which are relevant to their use in organic electronics. nih.gov

Table 3: Application of Computational Methods in Future Research

Computational Method Objective Specific Application
Molecular Docking Predict binding modes and affinity. Screen virtual libraries of derivatives against known enzyme targets (e.g., kinases, topoisomerases) to identify promising candidates. researchgate.net
Molecular Dynamics (MD) Assess stability of ligand-target complexes. Confirm the stability of the most promising docked poses and analyze key intermolecular interactions. jchemlett.com
QSAR Correlate chemical structure with biological activity. Develop predictive models to guide the design of new derivatives with enhanced anticancer or antimicrobial activity. jchemlett.com
DFT Calculate electronic structure and energetic properties. Predict reactivity for synthetic planning, calculate HOMO/LUMO energies for materials design, and analyze bond dissociation energies to estimate thermal stability. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : Fluorinated 1,2,4-triazine derivatives are typically synthesized via condensation reactions using difluorobenzil with aminoguanidine bicarbonate in n-butanol under reflux conditions. For example, Musator et al. demonstrated that thiosemicarbazide reacts with 4,4'-difluorobenzene in glacial acetic acid to yield thia-5,6-difluorophenyl-1,2,4-triazine precursors, with subsequent methylation (MeI/NaOH/EtOH) enhancing stability . Purity optimization requires precise control of solvent polarity (e.g., DMF for cyclization) and stoichiometric ratios of bifunctional reagents .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming regioselectivity in fused triazine systems. Mass spectrometry (HRMS) validates molecular weights, while X-ray crystallography resolves structural ambiguities in polycyclic derivatives. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for assessing purity, particularly for intermediates prone to oxidation .

Q. How can researchers align their experimental design with theoretical frameworks when studying this compound’s bioactivity?

  • Methodological Answer : A robust conceptual framework (e.g., structure-activity relationships for kinase inhibition) should guide hypothesis formation. For instance, Makki et al. linked fluorinated triazine derivatives to cyclin-dependent kinase (CDK) inhibition by correlating electronic effects (fluorine’s electron-withdrawing properties) with binding affinity trends . Pre-experimental computational docking (e.g., AutoDock Vina) can prioritize target molecules for synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated triazine derivatives across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent effects). A systematic approach includes:

  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., μM) .
  • Dose-response validation : Re-test compounds under controlled conditions (e.g., fixed pH, serum-free media).
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .
    • Example: Sharma et al. reconciled anti-leishmanial activity discrepancies by isolating solvent-induced conformational changes in triazino-indole hybrids .

Q. How can factorial design optimize the synthesis of this compound derivatives for scale-up?

  • Methodological Answer : A 2³ factorial design (factors: temperature, solvent ratio, catalyst loading) identifies critical parameters. For example:

FactorLow Level (-1)High Level (+1)
Temperature80°C120°C
Solvent (DMF:H₂O)3:11:1
Catalyst (mol%)5%15%
Response variables (yield, purity) are analyzed via ANOVA to determine significance (p < 0.05). This approach reduced side-product formation by 40% in triazino-thiadiazolone synthesis .

Q. What advanced computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Hybrid QSAR/ML models trained on PubChem datasets estimate logP, bioavailability, and metabolic stability. For instance:

  • ADMET Prediction : Tools like SwissADME or pkCSM quantify hepatic clearance and blood-brain barrier penetration.
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity toward cytochrome P450 enzymes .
    • Case Study: Fluorine substitution at C5/C6 positions improved metabolic stability by reducing CYP3A4-mediated oxidation in murine models .

Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) enhance reaction engineering for triazine-based heterocycles?

  • Methodological Answer : AI-integrated simulations model mass transfer and heat flow in continuous-flow reactors. For example:

  • Parameter Optimization : Neural networks predict ideal residence times and mixing rates to minimize byproducts.
  • Real-time Adjustment : Couple COMSOL with IoT sensors to dynamically tune temperature/pH during exothermic cyclization steps .

Data Contradiction and Validation

Q. What protocols ensure reproducibility in biological assays for triazine derivatives with conflicting reported activities?

  • Methodological Answer : Implement the following:

  • Standardized Assay Kits : Use commercial kits (e.g., Promega CellTiter-Glo®) for ATP quantification to reduce inter-lab variability.
  • Blinded Replication : Collaborate with independent labs to validate dose-response curves.
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) in each experimental batch .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.